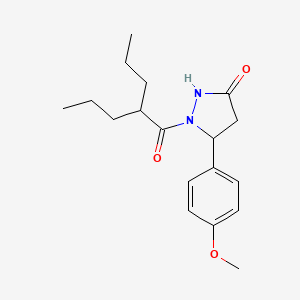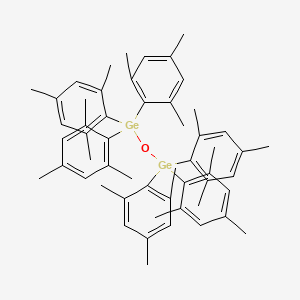
Hexakis(2,4,6-trimethylphenyl)digermoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexamesityldigermoxane is an organogermanium compound characterized by the presence of germanium atoms bonded to mesityl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamesityldigermoxane typically involves the reaction of germanium tetrachloride with mesityl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
GeCl4+2MesLi→Ge(Mes)2+2LiCl
where Mes represents the mesityl group.
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,3-Hexamesityldigermoxane are not well-documented due to the specialized nature of the compound. the principles of large-scale organometallic synthesis, such as the use of continuous flow reactors and stringent control of reaction conditions, can be applied to scale up the production.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexamesityldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: The mesityl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
Oxidation: Germanium dioxide (GeO2) is a major product.
Reduction: Lower oxidation state germanium compounds, such as GeH4.
Substitution: Various substituted germanium compounds depending on the ligands used.
科学的研究の応用
1,1,1,3,3,3-Hexamesityldigermoxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: Investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Explored for its biological activity and potential therapeutic applications, although detailed studies are limited.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexamesityldigermoxane involves the interaction of the germanium atoms with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains silicon instead of germanium.
1,1,1,3,3,3-Hexamethyldigermane: Another organogermanium compound with different substituents.
Uniqueness
1,1,1,3,3,3-Hexamesityldigermoxane is unique due to the presence of mesityl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
67877-35-4 |
|---|---|
分子式 |
C54H66Ge2O |
分子量 |
876.4 g/mol |
IUPAC名 |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)germyloxygermane |
InChI |
InChI=1S/C54H66Ge2O/c1-31-19-37(7)49(38(8)20-31)55(50-39(9)21-32(2)22-40(50)10,51-41(11)23-33(3)24-42(51)12)57-56(52-43(13)25-34(4)26-44(52)14,53-45(15)27-35(5)28-46(53)16)54-47(17)29-36(6)30-48(54)18/h19-30H,1-18H3 |
InChIキー |
JZVLKIKIGWEMHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Ge](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
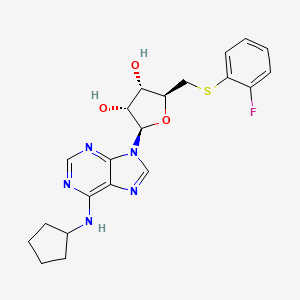
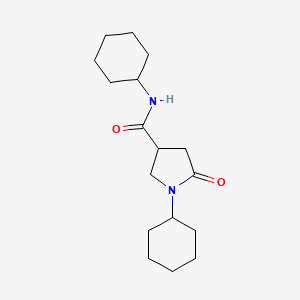
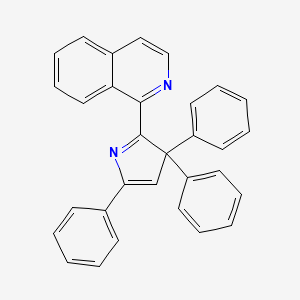



![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
